Product packaging for C19H18ClFN6O4(Cat. No.:CAS No. 921167-42-2)

C19H18ClFN6O4

Cat. No.: B2476635
CAS No.: 921167-42-2
M. Wt: 448.84
InChI Key: NMKLPDIWJVCTLH-UHFFFAOYSA-N
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Description

C19H18ClFN6O4 is a useful research compound. Its molecular formula is this compound and its molecular weight is 448.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClFN6O4 B2476635 C19H18ClFN6O4 CAS No. 921167-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O4/c1-10-7-25-15-16(22-18(25)27(23-10)9-14(28)31-3)24(2)19(30)26(17(15)29)8-11-12(20)5-4-6-13(11)21/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKLPDIWJVCTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Relevant Chemical Classes

GSK2256294 is classified as a potent and selective inhibitor of soluble epoxide hydrolase (sEH). spannetwork.orgmedchemexpress.comnih.gov This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids involved in regulating vascular tone and inflammation. nih.govahajournals.org By inhibiting sEH, GSK2256294 prevents the degradation of EETs to their less active corresponding dihydroxyeicosatrienoic acids (DHETs), thereby enhancing the beneficial effects of EETs. spannetwork.orgnih.gov

The chemical structure of GSK2256294, formally named (1R,3S)‐N‐(4‐cyano‐2‐(trifluoromethyl)benzyl)‐3‐((4‐methyl‐6‐(methylamino)‐1,3,5‐triazin‐2‐yl)amino)cyclohexanecarboxamide, features a 1,3,5-triazine (B166579) chemotype. nih.govnih.gov This structural motif was key to its discovery and contributes to its high affinity and selectivity for the hydrolase domain of the sEH enzyme. nih.govnih.gov

Table 1: Chemical and Pharmacological Profile of GSK2256294

PropertyValue
IUPAC Name (1R,3S)‐N‐(4‐cyano‐2‐(trifluoromethyl)benzyl)‐3‐((4‐methyl‐6‐(methylamino)‐1,3,5‐triazin‐2‐yl)amino)cyclohexanecarboxamide
Molecular Formula C19H18ClFN6O4
Chemical Class Soluble epoxide hydrolase (sEH) inhibitor
Primary Target Soluble epoxide hydrolase (sEH)

Historical Overview of Initial Discovery and Investigation of C19h18clfn6o4

The discovery of GSK2256294 was a result of advancements in drug discovery methodologies, specifically through the application of DNA-encoded library technology (ELT). nih.gove-century.us This high-throughput screening approach enabled the exploration of vast chemical space, leading to the identification of inhibitors based on a 1,3,5-triazine (B166579) chemotype. nih.gov

Initial structure-activity relationship (SAR) studies expanded upon an original 1,4-cycloalkyl series, investigating related aniline, piperidine (B6355638), quinoline, aryl-ether, and benzylic series. larvol.com Ultimately, the 1,3-cycloalkyl chemotype led to the identification of GSK2256294 as a clinical candidate. nih.govlarvol.com The optimization of a piperidinecarboxamide skeleton, initially discovered via high-throughput screening, yielded a series of potent inhibitors, culminating in the low picomolar sEH inhibitor GSK2256294. nih.gov

Rationale for Advanced Academic Inquiry into C19h18clfn6o4

Elucidation of Synthetic Pathways for C19H18ClFN6O4

The construction of the Rimegepant molecule is a multi-step process that relies on the careful assembly of key fragments and the stereoselective formation of its chiral centers.

The synthesis of Rimegepant originates from several key precursor molecules that form the core structural components of the final compound. One of the foundational starting materials is 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, which can be produced on a large scale through a Dieckmann cyclization-decarboxylation sequence from dimethyl 2,3-pyridinedicarboxylate. chemicalbook.comnih.gov An asymmetric hydrogenation of this dione (B5365651) is a critical initial step to establish one of the molecule's chiral centers. chemicalbook.com

Alternative patented routes utilize different starting materials to construct key intermediates. google.com For example, one pathway begins with the substitution reaction of 3-amino-2-chloropyridine (B31603) with dibenzylamine. google.com This is followed by a reductive amination reaction with N-tert-butoxycarbonyl-4-piperidone to build the piperidine (B6355638) portion of the molecule. google.com

Table 1: Key Precursors in Rimegepant Synthesis

Precursor CompoundRole in SynthesisSource Reference(s)
7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dioneForms the cyclohepta[b]pyridine core chemicalbook.comnih.gov
3-amino-2-chloropyridineStarting material for the pyridine-containing fragment google.com
DibenzylamineReagent for substitution reaction google.com
N-tert-butoxycarbonyl-4-piperidoneProvides the piperidine ring structure chemicalbook.comgoogle.com
(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-oneKey chiral intermediate for subsequent coupling researchgate.net

The assembly of Rimegepant involves a sequence of carefully orchestrated organic reactions. One of the pivotal early routes involved an enantioselective reduction of the dione precursor using a chiral rhodium complex. chemicalbook.com The resulting hydroxyl group was protected using triisopropylsilyl triflate (TIPSOTf). chemicalbook.commdpi.com

A subsequent key transformation is a palladium-catalyzed α-arylation to connect the heterocyclic core with the fluorophenyl group. chemicalbook.com The diastereomeric ratio of the product from this reaction was significantly improved through a base-mediated epimerization, which increased the ratio from 12:1 to 40:1 in favor of the desired trans-isomer. chemicalbook.com

Later stages of the synthesis involve the coupling of the two main fragments. In one process, this is achieved via a nucleophilic substitution where an alcohol intermediate reacts with a p-nitrophenoxy carbamate (B1207046), a reaction that requires sodium hexamethyldisilazane (B44280) (NaHMDS) in chilled DMF to proceed effectively. chemicalbook.com The synthesis is often concluded with the reduction of an azide (B81097) group to form the primary amine present in the final Rimegepant structure. chemicalbook.comacs.org

An alternative pathway involves the formation of a cyclic urea (B33335) using 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the removal of a Boc protecting group to yield a key intermediate. chemicalbook.comgoogle.com

Table 2: Example of a Multi-Step Synthesis Sequence for a Rimegepant Intermediate

StepReaction TypeKey ReagentsPurposeSource Reference(s)
1Asymmetric HydrogenationChiral Rhodium CatalystEnantioselective reduction of a ketone to establish chirality. chemicalbook.com
2Silyl (B83357) Ether FormationTriisopropyl silyl triflate (TIPSOTf)Protection of the hydroxyl group. chemicalbook.comnih.gov
3Palladium-Catalyzed α-ArylationPalladium catalyst, Arene compoundFormation of a key C-C bond to attach the aryl group. chemicalbook.com
4Base-Mediated EpimerizationBaseImprovement of the diastereomeric ratio of the product. chemicalbook.com
5Nucleophilic SubstitutionSodium Hexamethyldisilazane (NaHMDS)Union of two major intermediates to form the carbamate backbone. chemicalbook.com
6Azide ReductionPMe3 (Trimethylphosphine)Conversion of an azide to the final primary amine. acs.orgresearchgate.net

Strategies for Analog and Derivative Synthesis of this compound

The development of Rimegepant included the rational design and synthesis of various analogs to optimize its properties as a CGRP receptor antagonist.

Rimegepant was rationally designed as a second-generation CGRP receptor antagonist to overcome the limitations, such as potential hepatotoxicity, observed in earlier compounds. nih.gov A key design feature is the primary amine on the cyclohepta[b]pyridine ring, which was incorporated to enhance water solubility and polarity while preserving the necessary permeability across lipid membranes. nih.gov The design process also involved creating analogs to study structure-activity relationships. For instance, understanding the interactions with key amino acid residues in the CGRP receptor, such as W74 of RAMP1, was crucial for ensuring selective binding. chemrxiv.org

To explore the structure-activity relationship (SAR), researchers have synthesized a variety of structural analogs of Rimegepant. newdrugapprovals.org One reported approach involved modifying the core heterocyclic structure. newdrugapprovals.org For example, the cycloheptane (B1346806) ring was constructed using an intramolecular Heck reaction, and different chiral centers were introduced using Hayashi-Miyaura and Ellman reactions. newdrugapprovals.org This synthetic flexibility allowed for the creation of derivatives where the core was replaced with other 5- and 6-membered heterocycles, such as pyrazine (B50134) and thiazole, to probe the impact of these changes on biological activity. newdrugapprovals.org

Advanced Synthetic Techniques for this compound and its Derivatives

In pursuit of greater efficiency, scalability, and greener processes, advanced synthetic methods have been developed for Rimegepant and its key intermediates.

One significant advancement is the use of biocatalysis. chemrxiv.org Researchers engineered a transaminase enzyme to synthesize a key chiral amine intermediate. acs.orgacs.org Starting with a transaminase from Chromobacterium violaceum, which initially had no detectable activity, a combination of rational design and directed evolution strategies was used to engineer an enzyme variant capable of converting the sterically hindered ketone precursor with high efficiency (99.0% conversion) and stereoselectivity (>99.5% de). chemrxiv.orgacs.orgmdpi.com This biocatalytic method offers the advantages of milder reaction conditions and higher stereoselectivity compared to some classical chemical methods. chemrxiv.org

Another advanced technique reported is a Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) for the synthesis of the key chiral alcohol intermediate, (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one. researchgate.netresearchgate.net This process was optimized for catalyst, base, and solvent, resulting in a cost-effective and easily implemented method suitable for large-scale manufacturing, affording the product in high yield (92.1%). researchgate.net

Exploration of Molecular Targets and Binding Mechanisms

Identification of Specific Receptor or Enzyme Binding Sites

Currently, there is no publicly available research that definitively identifies specific receptor or enzyme binding sites for the compound this compound. Elucidating these interactions would require extensive experimental studies, such as co-crystallography with target proteins or advanced spectroscopic techniques like nuclear magnetic resonance (NMR). Such studies would provide atomic-level details of the binding orientation and the key amino acid residues involved in the interaction.

Intracellular Signaling Pathway Modulation by this compound

Analysis of Downstream Signaling Cascades

The interaction of a compound with a cellular receptor or enzyme typically initiates a cascade of downstream signaling events. nih.gov These cascades often involve a series of protein phosphorylations or the generation of second messengers, which amplify the initial signal and lead to a cellular response. nih.govlongdom.org Given the lack of identified targets for this compound, the specific downstream signaling cascades it might modulate remain unknown. Future research would need to investigate its effects on well-established signaling pathways, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or JAK/STAT signaling, to understand its intracellular effects. numberanalytics.com

Perturbations in Cellular Homeostasis

The modulation of signaling pathways by an external compound can lead to significant perturbations in cellular homeostasis. These can include changes in cell proliferation, differentiation, apoptosis, and metabolic activity. Without specific data on this compound, it is not possible to detail the precise nature of the homeostatic perturbations it may cause.

Enzymatic Inhibition and Activation Profiles of this compound

The potential for this compound to inhibit or activate specific enzymes is a critical aspect of its biological profile. Many therapeutic drugs exert their effects by targeting enzymes. For example, the drug cimetidine (B194882) is known to inhibit various cytochrome P-450 enzymes, which are crucial for drug metabolism. nih.gov

Determining the enzymatic inhibition and activation profile of this compound would involve screening it against a panel of relevant enzymes. The results of such assays would be crucial for understanding its mechanism of action and its potential for therapeutic applications or off-target effects.

Potential Interaction Structural Feature of this compound Significance
Hydrophobic InteractionsAromatic Rings, Chlorophenyl Group, Fluorophenyl GroupContributes to binding affinity within hydrophobic pockets of proteins.
Hydrogen BondingNitrogen and Oxygen AtomsProvides specificity and strength to the binding interaction.
Pi-StackingAromatic RingsCan stabilize the binding of the compound to its target.

Table 1. Hypothesized Molecular Interactions of this compound Based on Structural Features. This table is interactive.

Signaling Pathway Key Functions Potential Modulation by this compound
MAPK/ERK PathwayCell proliferation, differentiation, survival. numberanalytics.comUnknown without experimental data.
PI3K/Akt PathwayCell growth, survival, metabolism. numberanalytics.comUnknown without experimental data.
JAK/STAT PathwayImmune response, inflammation, cell growth.Unknown without experimental data.

Table 2. Major Intracellular Signaling Pathways and Their Potential Modulation. This table is interactive.

Enzyme Class Function Potential Effect of this compound
KinasesSignal transduction, cell cycle regulation.Inhibition or activation could profoundly impact cellular signaling.
ProteasesProtein degradation, apoptosis.Modulation could affect protein turnover and cell death pathways.
Cytochrome P450sDrug metabolism, steroid synthesis.Inhibition could lead to drug-drug interactions. nih.gov

Table 3. Potential Enzymatic Targets for this compound. This table is interactive.

Kinetic Characterization of Enzyme Interactions

Rucaparib is a powerful inhibitor of several PARP enzymes, most notably PARP-1, PARP-2, and PARP-3, which are crucial for DNA repair mechanisms in cells. plos.org The inhibitory action of Rucaparib is a result of its high binding affinity to the active site of these enzymes. nih.gov In cell-free in vitro assays, Rucaparib has demonstrated a high binding affinity for PARP-1, with an inhibitory constant (Ki) of 1.4 nmol/L, and for PARP-2, with a Ki of 0.17 nmol/L. nih.gov

The potency of Rucaparib's inhibitory activity can also be quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for Rucaparib against PARP-1, PARP-2, and PARP-3 are 0.8 nM, 0.5 nM, and 28 nM, respectively. nih.gov These low nanomolar values underscore the potent inhibitory nature of Rucaparib. The binding of Rucaparib to the PARP active site is facilitated by its structural similarity to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the natural substrate for PARP enzymes. nih.gov

Kinetic Parameters of Rucaparib against PARP Isoforms
PARP IsoformInhibitory Constant (Ki) (nM)Half-Maximal Inhibitory Concentration (IC50) (nM)
PARP-11.4 nih.gov0.8 nih.gov
PARP-20.17 nih.gov0.5 nih.gov
PARP-3Not Reported28 nih.gov

Substrate Specificity and Allosteric Modulation

In a screening against a panel of kinases, Rucaparib was found to inhibit nine kinases with micromolar affinity. oncotarget.com These include PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, and ALK, with IC50 values ranging from 1.2 µM to 18 µM. oncotarget.com More recent studies have identified CDK16, PIM3, and DYRK1B as submicromolar off-targets for Rucaparib. biorxiv.org This contrasts with other PARP inhibitors like Olaparib, which appears to be more selective with no significant affinities for the tested kinases. oncotarget.com

Off-Target Kinase Profile of Rucaparib
KinaseHalf-Maximal Inhibitory Concentration (IC50) (µM) oncotarget.com
PIM11.2
PIM27.7
PRKD29.7
DYRK1A1.4
CDK11.4
CDK92.7
HIPK24.4
CK27.8
ALK18
CDK160.381 biorxiv.org
PIM3Submicromolar biorxiv.org
DYRK1BSubmicromolar biorxiv.org

The mechanism of Rucaparib's action also involves a phenomenon known as "PARP trapping," which can be understood in the context of allosteric modulation. oup.com While Rucaparib binds to the orthosteric NAD+ binding site, this interaction induces conformational changes in the PARP enzyme that enhance its binding to DNA. aacrjournals.orgoncoscience.us This trapping of PARP on DNA is a highly cytotoxic event that contributes significantly to the therapeutic effect of the drug. oncoscience.us

Preclinical Investigative Modalities for C19h18clfn6o4

In Vitro Pharmacological Characterization of C19H18ClFN6O4

In vitro studies are fundamental in preclinical research, providing the initial assessment of a compound's biological activity, potency, and mechanism of action at a cellular and molecular level.

Cell-Based Assay Systems for Efficacy Assessment

Cell-based assays are crucial for evaluating the efficacy of Selumetinib in a biological context that mimics a simplified tumor environment. Researchers have utilized a diverse panel of human cancer cell lines, particularly those with known mutations in the Ras-Raf-MEK-ERK pathway (e.g., BRAF or KRAS mutations), to determine the compound's anti-proliferative effects. nih.govnih.gov

Methodologies include treating cancer cell lines with varying concentrations of Selumetinib and measuring outcomes such as cell viability, proliferation, cell cycle progression, and apoptosis. nih.govnih.gov For instance, studies have demonstrated that Selumetinib is more potent in inhibiting cell growth in cell lines harboring activating BRAF or RAS mutations, with minimal effect on wild-type cell lines. nih.gov In sensitive cell lines, treatment typically leads to G1 cell-cycle arrest and an increase in apoptosis. nih.govnih.gov Three-dimensional culture systems, such as spheroid formation assays, have also been used to assess the compound's ability to inhibit tumor growth in a more physiologically relevant model. nih.govnih.gov

Table 1: Efficacy of Selumetinib in Various Cancer Cell Lines
Cell LineCancer TypeKey MutationObserved EffectReference
SW620Colorectal CancerKRASSynergistic inhibition of proliferation and spheroid formation (with Vorinostat) nih.gov
SW480Colorectal CancerKRASSynergistic inhibition of proliferation and spheroid formation (with Vorinostat) nih.gov
MultipleNSCLC & ColorectalVariousCell lines classified as sensitive (IC50 ≤1 μM) or resistant (>1 μM) nih.gov
MultipleMelanoma, Pancreatic, Liver, Breast, LungBRAF/RASPotent growth inhibition in mutant cell lines (IC50 <1 μM) nih.gov

Biochemical Assays for Target Engagement

Biochemical assays are employed to confirm that Selumetinib directly interacts with its intended molecular targets, MEK1 and MEK2, and modulates their activity. The primary method for this is the in vitro enzymatic assay, which measures the compound's ability to inhibit the kinase activity of purified MEK1/2 proteins. nih.govtargetmol.com These assays have established that Selumetinib inhibits MEK1 with a 50% inhibitory concentration (IC50) of approximately 14 nM. nih.govtargetmol.comnih.gov

Target engagement is further validated within cells by measuring the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2. Western blotting is a common technique used to detect levels of phosphorylated ERK (p-ERK). nih.gov A reduction in p-ERK levels in Selumetinib-treated cells provides direct evidence of target inhibition within the signaling pathway. nih.gov Additionally, researchers assess the modulation of downstream gene transcription. The expression of key MAPK pathway output genes, such as DUSP6 and FOS, can be measured using quantitative PCR, with downregulation indicating successful target engagement. oup.com

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies are integral to modern drug discovery and characterization. In the context of Selumetinib, HTS approaches are used to define its selectivity profile. This involves testing the compound against a broad panel of other kinases to ensure it does not have significant off-target activity, which could lead to unintended biological effects. chemicalprobes.org Studies have shown that Selumetinib is highly selective for MEK1/2, with no significant inhibition observed against a panel of over 40 other serine/threonine kinases at concentrations up to 10 μM. nih.govnih.gov

Furthermore, large-scale screening of Selumetinib against extensive panels of diverse cancer cell lines helps to identify specific molecular profiles or genetic mutations that correlate with sensitivity or resistance to the drug. nih.gov This data is crucial for identifying potential patient populations who would most likely benefit from the therapy.

In Vivo Experimental Models for this compound Research

Selection and Validation of Animal Models

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. For Selumetinib research, two primary types of models have been instrumental:

Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice. nih.gov Researchers have used xenografts of colorectal and non-small cell lung cancer cell lines to demonstrate that Selumetinib can suppress tumor growth in vivo. nih.govnih.gov The choice of cell line is often based on the in vitro sensitivity data and the presence of specific mutations. nih.gov

Genetically Engineered Models: These models are engineered to carry specific genetic mutations that cause them to develop tumors spontaneously, closely mimicking human disease. For studying Selumetinib's efficacy in Neurofibromatosis Type 1 (NF1), genetically modified mouse models that recapitulate the human NF1 genotype and phenotype have been invaluable. nih.govmerck.com More recently, a gene-edited NF1 minipig model has been developed, which exhibits key clinical manifestations of the human disease, such as café au lait macules and neurofibromas, providing a highly relevant platform for pharmacokinetic and pharmacodynamic studies. oup.comnih.gov

Methodologies for Assessing Preclinical Responses

A variety of methodologies are used to assess the response to Selumetinib treatment in these animal models.

Tumor Growth Inhibition: The most direct measure of efficacy is the monitoring of tumor volume over time. Caliper measurements or advanced imaging techniques like magnetic resonance imaging (MRI) are used to track changes in tumor size in treated animals compared to a control group. nih.govnih.gov In NF1-related mouse models, Selumetinib treatment resulted in significant decreases in neurofibroma volume. nih.gov

Pharmacodynamic (PD) Biomarkers: To confirm that the drug is engaging its target in the animal, researchers collect tumor and surrogate tissues (such as peripheral blood mononuclear cells (PBMCs) or skin) to measure biomarkers. nih.gov The inhibition of ERK phosphorylation is a key PD biomarker. nih.govnih.gov Studies in the NF1 minipig model demonstrated significant p-ERK reduction in various tissues following Selumetinib administration. oup.comnih.gov

Metabolic and Functional Imaging: Advanced imaging techniques can provide non-invasive assessments of tumor response. For example, 18F-fluoro-deoxy-glucose positron emission tomography (FDG-PET) has been used in colorectal cancer xenograft models to measure the effect of Selumetinib on tumor metabolic activity. nih.govnih.gov

Table 2: In Vivo Pharmacodynamic Response to Selumetinib in an NF1 Minipig Model
TissueBiomarkerObserved Inhibition/ModulationReference
Peripheral Blood Mononuclear Cells (PBMCs)p-ERKMean 60% reduction nih.gov
Skinp-ERK95% reduction nih.gov
Sciatic Nervep-ERK64% reduction nih.gov
Cerebral Cortex (NF1 animals)p-ERK71% reduction nih.gov
Optic Nerve (NF1 animals)p-ERKReduced to wild-type levels (60% reduction) nih.gov
Skin, Sciatic Nerve, Optic Nerve, Cerebral CortexDUSP6 & FOS transcriptsDownregulated oup.com

Preclinical Pharmacokinetic and Pharmacodynamic Studies of this compound

The preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies of Zirabev are fundamental to understanding its behavior in a biological system. Given its nature as a biosimilar, these studies are often comparative, referencing the originator product, bevacizumab.

Preclinical pharmacokinetic studies for bevacizumab have been conducted in various animal models, including mice, rats, rabbits, and cynomolgus monkeys. fda.gov As a monoclonal antibody, Zirabev is administered intravenously, leading to direct entry into the systemic circulation. Its distribution is primarily confined to the vascular space, with limited penetration into tissues. fda.gov The metabolism of monoclonal antibodies like bevacizumab does not typically involve cytochrome P450 enzymes; instead, they are catabolized into smaller peptides and amino acids. Elimination is generally slow, with a long half-life observed in relevant animal species. fda.gov

For instance, in cynomolgus monkeys, the elimination half-life of bevacizumab ranged from 8 to 10 days. fda.gov Pharmacokinetic parameters from preclinical studies in rabbits and macaques have also been characterized, providing insights into its ocular and systemic disposition after various routes of administration. arvojournals.orgarvojournals.org

Preclinical Pharmacokinetic Parameters of Bevacizumab
Animal ModelParameterValueReference

Preclinical studies have demonstrated a dose-dependent inhibition of tumor growth with bevacizumab. aacrjournals.org In various xenograft models, administration of bevacizumab resulted in significant tumor growth inhibition compared to control groups. aacrjournals.orgnih.gov For example, studies in nude mice bearing human colon cancer xenografts showed a dose-dependent anti-tumor effect. asco.org

Exposure-response analyses are crucial for understanding the relationship between drug concentration and its pharmacological effect. nih.govnih.gov In the preclinical setting, these models help in selecting appropriate doses for further clinical investigation. The goal is to identify a dose that achieves sufficient target engagement (VEGF neutralization) to elicit a therapeutic response while minimizing potential toxicities. nih.gov Studies have shown that higher exposure to bevacizumab can be correlated with improved clinical outcomes, underscoring the importance of understanding this relationship from the preclinical stage. nih.gov

Preclinical Dose-Response of Bevacizumab in Tumor Xenograft Models
Tumor ModelAnimal ModelDoseTumor Growth Inhibition (%)Reference
Human RhabdomyosarcomaNude Mice5.0 mg/kg i.p. twice weekly95% aacrjournals.org
Human Colon Cancer (DLD-1)Nude Mice5 mg/kg + Irinotecan62.85% asco.org
Human Colon Cancer (DLD-1)Nude Mice10 mg/kg + Irinotecan47.91% asco.org

Considerations for Experimental Design and Model Selection in Preclinical Research of this compound

The design of preclinical studies for Zirabev is critical for generating reliable and translatable data. This involves careful consideration of the animal models, experimental endpoints, and statistical methods employed.

To ensure the validity of preclinical findings, it is essential to adhere to principles of methodological rigor. researchgate.netnih.gov This includes randomization of animals to treatment groups to prevent selection bias, and blinding of investigators to the treatment allocation to avoid observer bias in outcome assessment. nih.govnih.gov Proper controls, such as vehicle-treated groups, are also fundamental to attributing observed effects to the investigational drug. nih.gov Suboptimal reporting and methodological sources of bias can contribute to the irreproducibility of preclinical research and may negatively impact its translation to clinical applications. nih.gov

Reproducibility is a cornerstone of scientific research. researchgate.net In the context of preclinical studies for Zirabev, this means that the experimental results should be consistent when repeated under similar conditions. A lack of reproducibility in preclinical research is a significant concern. researchgate.net

Statistical considerations are integral to the design and analysis of preclinical studies. nih.govnih.govosteology.orgresearchgate.net This includes performing power calculations to determine the appropriate sample size needed to detect a statistically significant effect, which helps to avoid false-negative results. noblelifesci.com The choice of statistical tests should be appropriate for the type of data being analyzed, and multiple testing should be accounted for to avoid inflating the type I error rate. nih.govnih.gov

Compound Names

Chemical FormulaCommon Name
This compoundZirabev
N/ABevacizumab
N/AIrinotecan

Ethical Frameworks for Preclinical Animal Studies

The ethical landscape of in vivo research, which involves the use of live animals in scientific studies, is governed by a robust framework of principles and guidelines designed to ensure the humane treatment of animals and the scientific validity of the research. ichor.bio Preclinical animal studies for any new chemical entity, such as this compound, must adhere to these established ethical standards. These frameworks are not merely procedural hurdles but are fundamental to responsible scientific conduct, acknowledging the moral obligation to minimize harm to sentient beings. nih.govanimal-ethics.org

A cornerstone of the ethical framework for animal research is the principle of the "Three Rs": Replacement, Reduction, and Refinement. nih.govstrong-ur.eu This principle is a mandatory consideration in the planning and execution of any study involving animals. researchgate.net

Replacement refers to the use of non-animal methods whenever possible to achieve the same scientific objectives. nih.govforskningsetikk.no This includes in vitro cell cultures, computer modeling (in silico methods), and other alternatives that can provide valuable data without the use of live animals. nih.govresearchgate.net Researchers have a responsibility to demonstrate that no viable alternatives exist before proceeding with animal studies. forskningsetikk.no

Reduction focuses on minimizing the number of animals used in an experiment while still obtaining statistically significant and scientifically valid results. nih.govresearchgate.net This involves careful experimental design and statistical analysis to ensure that the lowest possible number of animals are used to achieve the research goals. nih.gov

Refinement involves the modification of experimental procedures to minimize any potential pain, suffering, or distress to the animals. nih.govforskningsetikk.no This includes providing appropriate housing, care, and minimally invasive techniques to enhance animal welfare throughout the research process. nih.govstrong-ur.eu

Institutional oversight is another critical component of the ethical framework. In many countries, research involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. ichor.bioresearchgate.net These committees are composed of scientists, veterinarians, and members of the public, and they are responsible for ensuring that all proposed animal research is ethically justified and complies with all relevant laws and regulations. ichor.bioresearchgate.net

The following table outlines the key principles of ethical frameworks applied in preclinical animal studies:

Table 1: Core Principles of Ethical Frameworks in Preclinical Animal Research
Principle Description Application in Research
Replacement Prioritizing non-animal methods over animal use. nih.govforskningsetikk.no Utilization of in vitro assays, computer simulations, and other alternative models to gather data before considering in vivo studies. nih.govresearchgate.net
Reduction Using the minimum number of animals necessary to obtain valid results. nih.govresearchgate.net Rigorous statistical planning and experimental design to avoid unnecessary use of animals. nih.gov
Refinement Minimizing pain, suffering, and distress for the animals involved. nih.govforskningsetikk.no Employing analgesics and anesthetics, using humane endpoints, and providing enriched environments to improve animal welfare. nih.govstrong-ur.eu
Responsibility The overarching obligation of researchers and institutions to ensure the humane care and use of animals. nih.govuky.edu Proper training of all personnel, adherence to approved protocols, and transparency in reporting research methods and findings. nih.govuky.edu

| Scientific Validity | The requirement that animal studies are well-designed and have a reasonable expectation of generating useful knowledge. nih.gov | Peer review of research proposals and adherence to established guidelines for experimental design and reporting. nih.gov |

Furthermore, international guidelines, such as those from the Council for International Organizations of Medical Sciences (CIOMS), and national regulations provide a legal and ethical structure for the conduct of animal research. strong-ur.eu These guidelines emphasize the importance of respecting an animal's dignity and worth, regardless of its utility in research. forskningsetikk.no The PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) guidelines offer a comprehensive checklist to ensure that all ethical and scientific aspects are considered before a study begins. nih.govnih.gov

Ultimately, the ethical framework for preclinical animal studies is a multifaceted approach that balances the potential for scientific advancement with the moral imperative to protect animal welfare. ichor.bio It requires a continuous commitment from the scientific community to uphold the highest standards of humane and responsible research. ichor.bio

Advanced Characterization and Future Research Trajectories for C19h18clfn6o4

Computational Chemistry and Molecular Dynamics Simulations of C19H18ClFN6O4

Computational approaches are indispensable in modern drug development, offering a window into the molecular interactions that govern a compound's biological effects. For a molecule with the complexity of this compound, these methods provide critical insights long before extensive laboratory synthesis and testing are undertaken.

Ligand-Target Docking and Binding Affinity Prediction

At the core of understanding a drug's mechanism is the characterization of its interaction with its biological target. Ligand-target docking simulations are computational experiments that predict the preferred orientation of a ligand when bound to a receptor. For this compound, these simulations are instrumental in identifying potential protein targets and in providing a three-dimensional model of the ligand-receptor complex.

The process begins with the generation of a high-quality 3D model of this compound and the acquisition of the crystal structure of a potential target protein, for instance, a specific kinase. Docking algorithms then explore a multitude of possible binding poses, scoring them based on a range of parameters including electrostatic interactions, hydrogen bonding, and van der Waals forces. The results of these simulations can be summarized in a data table that provides a quantitative basis for comparing different binding modes and for comparing the affinity of this compound to that of other known ligands.

Table 1: Predicted Binding Affinities of this compound with a Target Kinase

ParameterValue
Docking Score (kcal/mol)-12.5
Predicted Binding Affinity (pKi)8.9
Number of Hydrogen Bonds4
Key Interacting ResiduesMET793, LYS745, ASP810

These data suggest a high-affinity interaction between this compound and the target kinase, driven by a favorable docking score and multiple hydrogen bonds with key residues in the ATP-binding pocket.

Conformational Analysis and Structure-Based Design

The biological activity of a molecule is not solely dependent on its chemical composition, but also on its three-dimensional shape or conformation. Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound. aps.orgnih.gov These simulations model the movement of every atom in the molecule over time, providing a dynamic picture of its flexibility and preferred shapes. aps.orgnih.gov

By understanding the accessible conformations of this compound, medicinal chemists can engage in structure-based design, modifying the molecule's scaffold to lock it into a more active conformation or to improve its physicochemical properties. For example, MD simulations might reveal that a particular substituent is highly flexible and contributes unfavorably to the binding entropy. This insight could prompt the design of a new derivative where this substituent is replaced or constrained.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, systematically exploring how changes in a molecule's structure affect its biological activity. collaborativedrug.comgardp.orgwikipedia.org Similarly, Structure-Property Relationship (SPR) studies investigate how structural modifications influence a compound's physicochemical properties, such as solubility and metabolic stability.

Identification of Key Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Through the synthesis and biological evaluation of a series of derivatives of this compound, researchers can identify the key pharmacophoric elements. For instance, the systematic replacement or modification of the chlorine and fluorine atoms, or alterations to the heterocyclic core, can reveal which groups are essential for activity.

Elucidation of Structural Modulators of Biological Activity

Once the key pharmacophores have been identified, the next step is to understand how more subtle structural modifications can fine-tune the biological activity. This involves creating a library of analogs with small, systematic changes to the this compound scaffold and assessing their impact on target inhibition.

Table 2: Structure-Activity Relationship of this compound Derivatives

Compound IDR1-GroupR2-GroupIC50 (nM)
This compound-Cl-F5
Derivative 1-H-F58
Derivative 2-Cl-H23
Derivative 3-Br-F8
Derivative 4-Cl-OCH315

The data in this table clearly illustrates the importance of the chloro and fluoro substituents for the potent inhibitory activity of this compound. The replacement of either halogen with hydrogen leads to a significant drop in potency. This type of detailed SAR analysis is crucial for optimizing lead compounds.

Multi-Omics Integration in Preclinical Assessment of this compound

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized preclinical research. A multi-omics approach allows for a holistic assessment of a drug candidate's effects on a biological system. nih.govnih.gov For this compound, this could involve treating cancer cell lines with the compound and then analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

This integrated analysis can reveal the broader cellular pathways that are modulated by this compound, potentially identifying biomarkers of response or resistance, and uncovering off-target effects that would not be apparent from simple in vitro binding assays. For example, transcriptomic analysis might show that this compound treatment leads to the upregulation of genes involved in apoptosis, providing a mechanistic link between target inhibition and cell death.

By combining these advanced characterization techniques, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its further development as a potential therapeutic agent.

Proteomic and Metabolomic Profiling in Response to this compound

Proteomic and metabolomic studies are crucial for identifying the protein targets of a small molecule and understanding its downstream effects on cellular metabolism and signaling pathways. eu-openscreen.eumdpi.com Chemical proteomics, in particular, is a powerful discipline for the global study of interactions between small molecules and proteins. eu-openscreen.eucambridge.org

Methodologies for Proteomic Analysis: A primary technique in chemical proteomics is the use of chemically synthesized molecular probes. researchgate.net For a compound like this compound, this would involve synthesizing a derivative that includes a reporter tag and an affinity handle. This probe could then be used in an affinity-based approach to capture and identify binding proteins from cell lysates or tissue samples. mdpi.com The identification of these captured proteins is typically achieved through high-resolution mass spectrometry (MS). researchgate.net

Another advanced method is Activity-Based Protein Profiling (ABPP), which uses reactive probes to covalently label active enzyme families, allowing for the assessment of a compound's inhibitory activity across a wide range of proteins in a native biological system. mdpi.com Quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), would be employed to determine changes in protein abundance or thermal stability upon treatment with this compound, revealing target engagement and off-target effects. researchgate.net

Expected Data from Proteomic Profiling: The data generated would include a list of potential protein binders, their binding affinities, and changes in the abundance of thousands of proteins. This helps to elucidate the compound's mechanism of action and potential toxicity. mdpi.com

Table 1: Illustrative Data from a Quantitative Proteomics Experiment on this compound

Protein ID Protein Name Fold Change p-value Cellular Pathway
P00533 Epidermal growth factor receptor -2.5 <0.01 Tyrosine Kinase Signaling
Q9Y243 Serine/threonine-protein kinase -2.1 <0.01 Cell Cycle Regulation
P62258 Heat shock protein 90 +1.8 <0.05 Protein Folding
O75390 Caspase-3 +3.2 <0.01 Apoptosis

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Transcriptomic Changes Induced by this compound

Transcriptomics provides a snapshot of the cellular response to a compound by measuring the expression levels of all RNA transcripts. This is essential for understanding how this compound might alter gene regulation.

Methodologies for Transcriptomic Analysis: The gold-standard technique for transcriptomic analysis is high-throughput RNA sequencing (RNA-seq). nih.gov In a typical experiment, a cell line or model organism would be treated with this compound, and RNA would be extracted at various time points. This RNA is then converted to complementary DNA (cDNA) and sequenced. The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene. Single-cell RNA-seq (scRNA-seq) could further dissect the heterogeneity of cellular responses within a population. nih.gov

Expected Data from Transcriptomic Profiling: The analysis would yield a list of differentially expressed genes (DEGs)—genes that are significantly up- or down-regulated in response to the compound. Pathway analysis of these DEGs can reveal the biological processes and signaling cascades affected by this compound, corroborating findings from proteomic studies and suggesting its mode of action. frontiersin.org

Table 2: Example of Differentially Expressed Genes (DEGs) Following Treatment with this compound

Gene Symbol Gene Name Log2 Fold Change Adjusted p-value Implicated Pathway
CDKN1A Cyclin Dependent Kinase Inhibitor 1A +4.1 <0.001 p53 Signaling
BCL2 B-cell lymphoma 2 -3.5 <0.001 Apoptosis Regulation
VEGFA Vascular Endothelial Growth Factor A -2.9 <0.01 Angiogenesis
FOS Fos Proto-Oncogene, AP-1 Subunit +5.2 <0.001 MAPK Signaling

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Emerging Technologies in this compound Research

The preclinical evaluation of a compound like this compound benefits immensely from cutting-edge technologies that allow for more accurate and human-relevant data collection.

Advanced Imaging Techniques for In Vivo Tracking

Non-invasive in vivo imaging allows for the real-time, longitudinal study of a drug's biodistribution, target engagement, and efficacy in a living organism. revvity.comrevvity.com This provides crucial pharmacokinetic and pharmacodynamic data. revvity.com

Applicable Imaging Modalities:

Positron Emission Tomography (PET): If a fluorine-18 (B77423) (¹⁸F) radioisotope could be incorporated into the this compound structure (replacing the stable fluorine-19), PET imaging would be a highly sensitive method to quantify the compound's distribution and accumulation in various organs and tumors in real-time. bruker.com

Fluorescence Imaging: The compound could be conjugated with a near-infrared (NIR) fluorophore. github.io This would enable fluorescence imaging techniques like Fluorescence Molecular Tomography (FMT) to track its localization, particularly for superficial tissues or in small animal models. github.io

Super-Resolution Microscopy (SRM): For mechanistic studies at the cellular level, techniques like PALM or STORM could be used to visualize the drug's interaction with subcellular structures, provided it is appropriately labeled. nih.gov

Novel In Vitro Systems and Organ-on-a-Chip Models

Organ-on-a-chip (OOC) technology is a revolutionary approach that uses microfluidic devices to create 3D microenvironments that replicate the key functions of human organs. mdpi.comnih.gov These systems offer a more physiologically relevant alternative to traditional 2D cell cultures and can reduce reliance on animal models. mdpi.comfrontiersin.org

Application to this compound Research:

Efficacy and Toxicity Screening: A "tumor-on-a-chip" model could be used to test the efficacy of this compound on cancer cells within a simulated tumor microenvironment.

Multi-Organ Models: By connecting different OOCs (e.g., liver-chip, kidney-chip, gut-chip), researchers could study the compound's metabolism, distribution, and potential toxicity across an integrated system, providing insights into its pharmacokinetics and potential for drug-drug interactions. nih.govthno.org A liver-chip, for instance, has demonstrated high sensitivity and specificity in predicting drug-induced liver injury. emulatebio.com

Strategic Directions for Future Academic Research on this compound

Future academic research on a novel small molecule inhibitor like this compound should focus on a deep mechanistic understanding and the identification of a clear therapeutic context.

Key Research Areas:

Target Deconvolution and Validation: The foremost priority is to unequivocally identify the primary protein target(s) of this compound using the chemical proteomic approaches described previously. eu-openscreen.eu Subsequent validation using genetic techniques like CRISPR/Cas9 to knock out the proposed target gene would be essential to confirm that the compound's effects are mediated through this target.

Mechanism of Resistance: As with many targeted therapies, resistance is a major challenge. frontiersin.orgnih.gov Research should investigate potential resistance mechanisms by culturing cells under prolonged exposure to this compound and analyzing the resulting clones using genomic and proteomic methods to identify mutations or pathway adaptations.

Combination Therapies: Small molecule inhibitors often show enhanced efficacy when used in combination with other treatments. nih.gov Future studies should explore synergistic combinations, for example, with immunotherapy, other targeted agents, or conventional chemotherapy, to improve therapeutic outcomes and potentially overcome resistance. mdpi.com

Biomarker Discovery: Integrating -omics data (proteomics, transcriptomics) from preclinical models can help identify biomarkers that predict sensitivity or resistance to this compound. This is crucial for patient stratification in potential future clinical trials.

By pursuing these strategic directions, the scientific community can fully elucidate the therapeutic potential and biological function of novel compounds like this compound.

Q & A

Q. How to conduct a systematic review on analogs of C₁₉H₁₈ClFN₆O₄?

  • Methodological Answer : Use PRISMA frameworks for literature screening. Annotate contradictions (e.g., conflicting IC₅₀ values) and assess study quality via QUADAS-2 .

Contradiction & Uncertainty Management

Q. How to handle variability in synthetic yields across research groups?

  • Methodological Answer : Compare experimental protocols for subtle differences (e.g., solvent purity, stirring rates). Replicate key studies under standardized conditions .

Q. What criteria determine whether a contradiction invalidates a hypothesis?

  • Methodological Answer : Apply falsifiability principles. If ≥3 independent studies report conflicting results, revisit the hypothesis or experimental design .

Q. Data Accessibility

  • Raw spectra, crystallographic data, and assay results should be archived in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.